molecular formula C12H10F2N2O B12996263 3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

Cat. No.: B12996263
M. Wt: 236.22 g/mol
InChI Key: ASTWQRAJPIYHSN-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound that features a tetrahydroisoxazolo ring fused to a pyridine ring, with a 2,4-difluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable pyridine derivative under acidic or basic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under conditions that promote nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H10F2N2O

Molecular Weight

236.22 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine

InChI

InChI=1S/C12H10F2N2O/c13-7-1-2-8(10(14)5-7)12-9-6-15-4-3-11(9)16-17-12/h1-2,5,15H,3-4,6H2

InChI Key

ASTWQRAJPIYHSN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(ON=C21)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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